molecular formula C7H8ClNO B8694008 N-[(2-Chlorophenyl)methyl]hydroxylamine

N-[(2-Chlorophenyl)methyl]hydroxylamine

Cat. No.: B8694008
M. Wt: 157.60 g/mol
InChI Key: JGGBOFLSKGGBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Chlorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 2-chlorophenyl group attached to the nitrogen atom via a methylene bridge. This compound belongs to a broader class of N-substituted hydroxylamines, which are characterized by their reactivity and biological activity, particularly in modulating oxidative stress and senescence .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4,9-10H,5H2

InChI Key

JGGBOFLSKGGBFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-[(2-Chlorophenyl)methyl]hydroxylamine and their biological activities:

Compound Structural Features Biological Activity Key Findings
This compound 2-chlorophenyl group linked to hydroxylamine via methylene bridge. Inferred: Potential antioxidant and anti-senescence activity based on structural analogs. Data limited; activity likely depends on the electron-withdrawing Cl group and N-hydroxylamine moiety.
N-t-Butyl hydroxylamine Bulky t-butyl substituent on nitrogen. Delays senescence in human fibroblasts at 10 μM . 20x more potent than PBN (parent nitrone); reduces mitochondrial oxidant production .
N-Benzyl hydroxylamine Benzyl group attached to nitrogen. Delays senescence by 17–20 population doublings (PD) at 30 μM . Synergistic with other N-hydroxylamines; enhances GSH/GSSG ratio .
N-Methyl hydroxylamine Methyl substituent on nitrogen. Delays senescence by 17–20 PD at 30 μM . Less steric hindrance than t-butyl analogs but retains efficacy in reducing oxidative damage .
O-t-Butyl hydroxylamine Hydroxyl group replaced by t-butyl ether. Inactive in senescence assays . Demonstrates critical importance of N-substitution over O-substitution for bioactivity .
N-[(2-Chloro-4-fluorophenyl)methylidene]hydroxylamine Chloro and fluoro substituents on phenyl ring; imine linkage. No direct activity data; structural similarity suggests possible redox modulation. Electron-withdrawing groups (Cl, F) may enhance stability or reactivity .

Mechanistic Insights

  • Mitochondrial Targeting : N-hydroxylamines, including N-t-butyl and N-benzyl derivatives, reverse age-dependent mitochondrial decay (e.g., aconitase activity, rhodamine-123 accumulation) by scavenging superoxide radicals .
  • Oxidant Scavenging: These compounds decrease endogenous oxidants (e.g., measured via 2′,7′-dichlorodihydrofluorescin oxidation) and mitigate hydrogen peroxide-induced senescence .
  • Structure-Activity Relationship (SAR): N-Substitution: Essential for activity; O-substituted analogs (e.g., O-t-butyl hydroxylamine) are inactive .

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